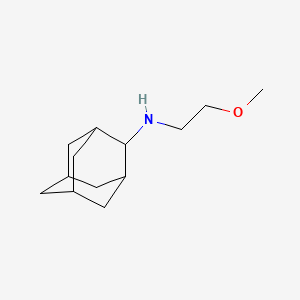
1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine, also known as MEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a therapeutic agent in various medical conditions.
Mechanism of Action
The exact mechanism of action of 1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action is thought to contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects are believed to contribute to its therapeutic potential in treating depression and anxiety.
Advantages and Limitations for Lab Experiments
1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various biochemical and behavioral assays. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and protocols to handle it safely.
Future Directions
There are several future directions for the research on 1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in treating other medical conditions such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Another area of interest is the development of new analogs of 1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine and its effects on various neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various medical conditions. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve modulation of various neurotransmitters in the brain. While it has several advantages for lab experiments, its use is limited by its potential toxicity and the need for specialized equipment and protocols to handle it safely. There are several future directions for the research on 1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine, including its potential use in treating other medical conditions and the development of new analogs with improved efficacy and safety profiles.
Scientific Research Applications
1-(1-ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential use as a therapeutic agent in various medical conditions such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been tested in clinical trials for its efficacy in treating these conditions.
properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-19-10-8-16(9-11-19)20-12-14-21(15-13-20)17-6-4-5-7-18(17)22-2/h4-7,16H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYGDUZILHCAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1-Ethyl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-pyridinylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3853841.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B3853842.png)
![3-(4-chlorophenyl)-5-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3853852.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3853854.png)
![3-[(1H-indazol-6-ylamino)methyl]-4H-chromen-4-one](/img/structure/B3853862.png)
![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3853872.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2-fluorophenyl)piperazine](/img/structure/B3853882.png)

![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)
![1-benzyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B3853898.png)
![2,2'-[(5-bromo-2-methoxybenzyl)imino]diethanol](/img/structure/B3853908.png)
![1-{3-[(4-methylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3853914.png)